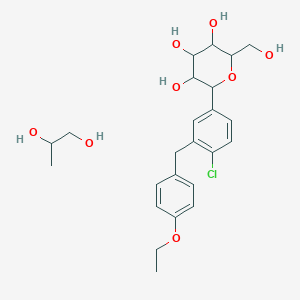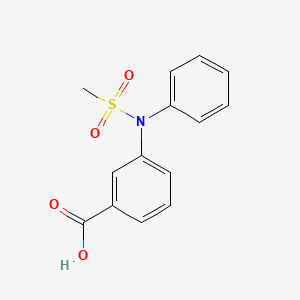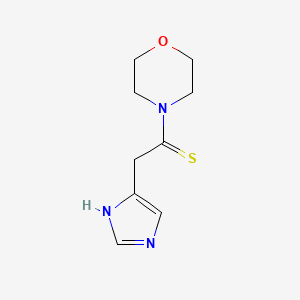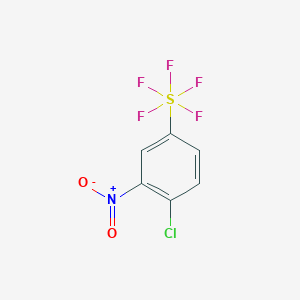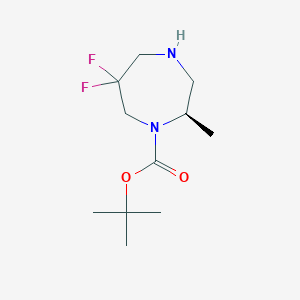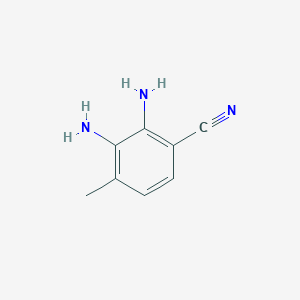
(1R,2R)-2-(Allyloxy)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(Allyloxy)cyclopentanol: is an organic compound characterized by a cyclopentane ring substituted with an allyloxy group and a hydroxyl group The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Allyloxy)cyclopentanol typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene, which undergoes a dihydroxylation reaction to form (1R,2R)-cyclopentane-1,2-diol.
Allylation: The diol is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate. This step introduces the allyloxy group at the 2-position of the cyclopentane ring.
The reaction conditions for these steps generally involve moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Allyloxy)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyloxy group can participate in substitution reactions, where it can be replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols.
Major Products
Oxidation: Formation of (1R,2R)-2-(Allyloxy)cyclopentanone.
Reduction: Formation of (1R,2R)-2-(Allyloxy)cyclopentane.
Substitution: Formation of various substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (1R,2R)-2-(Allyloxy)cyclopentanol serves as a versatile intermediate for the construction of more complex molecules. Its stereochemistry makes it valuable for the synthesis of chiral compounds.
Biology
The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving hydroxylation and allylation. It serves as a model substrate for investigating the mechanisms of these enzymatic processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmacologically active compounds. Its unique structure may contribute to the development of new drugs with specific biological activities.
Industry
The compound finds applications in the production of fine chemicals and as a precursor in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism by which (1R,2R)-2-(Allyloxy)cyclopentanol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and the involvement of oxidizing agents. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Methoxy)cyclopentanol: Similar structure but with a methoxy group instead of an allyloxy group.
(1R,2R)-2-(Ethoxy)cyclopentanol: Similar structure but with an ethoxy group instead of an allyloxy group.
(1R,2R)-2-(Propyloxy)cyclopentanol: Similar structure but with a propyloxy group instead of an allyloxy group.
Uniqueness
(1R,2R)-2-(Allyloxy)cyclopentanol is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to its methoxy, ethoxy, and propyloxy analogs. The allyloxy group can participate in additional reactions, such as polymerization and cross-coupling, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1R,2R)-2-prop-2-enoxycyclopentan-1-ol |
InChI |
InChI=1S/C8H14O2/c1-2-6-10-8-5-3-4-7(8)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1 |
InChI Key |
UERMFJRSLKXKOL-HTQZYQBOSA-N |
Isomeric SMILES |
C=CCO[C@@H]1CCC[C@H]1O |
Canonical SMILES |
C=CCOC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)



